molecular formula C10H9N3O2 B13302654 1-(2-methylpyridin-3-yl)-1H-pyrazole-3-carboxylic acid

1-(2-methylpyridin-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13302654
M. Wt: 203.20 g/mol
InChI Key: OIMRQAUGBVRNNL-UHFFFAOYSA-N
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Description

1-(2-Methylpyridin-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both nitrogen-containing rings in its structure imparts unique chemical properties that make it a valuable scaffold for drug discovery and other scientific research.

Preparation Methods

The synthesis of 1-(2-methylpyridin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide as the alkylating agent.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives.

Industrial production methods may involve optimization of these steps to improve yield and reduce reaction times, often employing catalysts and advanced reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(2-Methylpyridin-3-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

1-(2-Methylpyridin-3-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: The compound is used in the production of advanced materials, including polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methylpyridin-3-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of both pyridine and pyrazole rings allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary, but they often include binding to active sites, altering protein conformation, and affecting signal transduction pathways.

Comparison with Similar Compounds

1-(2-Methylpyridin-3-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined pyridine and pyrazole rings, which provide a versatile scaffold for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

1-(2-methylpyridin-3-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c1-7-9(3-2-5-11-7)13-6-4-8(12-13)10(14)15/h2-6H,1H3,(H,14,15)

InChI Key

OIMRQAUGBVRNNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)N2C=CC(=N2)C(=O)O

Origin of Product

United States

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